molecular formula C8H11ClO B037890 3-Tert-butyl-2-chlorocyclobut-2-en-1-one CAS No. 112381-38-1

3-Tert-butyl-2-chlorocyclobut-2-en-1-one

Cat. No.: B037890
CAS No.: 112381-38-1
M. Wt: 158.62 g/mol
InChI Key: SMOFVWFTFPWDHC-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-chlorocyclobut-2-en-1-one is a strained cyclic enone derivative characterized by a cyclobutene ring substituted with a tert-butyl group at the 3-position and a chlorine atom at the 2-position. Its structural uniqueness arises from the combination of a small, highly strained four-membered ring and sterically bulky substituents, which influence its reactivity and physical properties.

Properties

CAS No.

112381-38-1

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

3-tert-butyl-2-chlorocyclobut-2-en-1-one

InChI

InChI=1S/C8H11ClO/c1-8(2,3)5-4-6(10)7(5)9/h4H2,1-3H3

InChI Key

SMOFVWFTFPWDHC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=O)C1)Cl

Canonical SMILES

CC(C)(C)C1=C(C(=O)C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Key Properties of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one and Analogues

Compound Name Molecular Formula Ring Strain (kcal/mol)* Reactivity with Nucleophiles Thermal Stability
This compound C₈H₁₁ClO High (~25–30) Moderate (steric hindrance) Low (decomposes >100°C)
2-Chlorocyclobut-2-en-1-one C₄H₃ClO Very High (~35–40) High (less steric bulk) Very Low (decomposes at RT)
3-Methyl-2-chlorocyclobut-2-en-1-one C₅H₅ClO High (~28–33) Moderate-High Moderate (stable up to 80°C)
Cyclobut-2-en-1-one C₄H₄O Extreme (~45–50) Extremely High Unstable (polymerizes readily)

*Ring strain estimates are theoretical values derived from computational studies of analogous systems.

Key Findings:

Ring Strain and Reactivity :

  • The tert-butyl group in this compound reduces ring strain compared to unsubstituted cyclobut-2-en-1-one, as bulky substituents slightly alleviate angular strain . However, the chlorine atom at the 2-position increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.
  • In contrast, 2-Chlorocyclobut-2-en-1-one exhibits higher reactivity due to greater ring strain and minimal steric hindrance, but it is thermally unstable and rarely isolable .

Steric Effects :

  • The tert-butyl group imposes significant steric hindrance, slowing down reactions with bulky nucleophiles (e.g., Grignard reagents) compared to smaller analogues like 3-Methyl-2-chlorocyclobut-2-en-1-one.

Thermal Stability :

  • This compound decomposes above 100°C, whereas its methyl-substituted counterpart remains stable up to 80°C. This suggests that larger alkyl groups marginally improve stability by dispersing ring strain.

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